molecular formula C20H17FN2O2S2 B2461004 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868218-56-8

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2461004
CAS No.: 868218-56-8
M. Wt: 400.49
InChI Key: NOIKAXBWQBCMEG-UHFFFAOYSA-N
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Description

The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole is a sophisticated synthetic intermediate designed for pharmaceutical and organic chemistry research. Its structure integrates multiple privileged motifs, including a 4,5-dihydro-1H-imidazole (imidazoline) core, a (2-fluorophenyl)methyl sulfanyl moiety, and a naphthalene-2-sulfonyl group. The imidazoline ring is a well-documented scaffold in medicinal chemistry, known for its diverse biological activities. This ring system is a key structural component in several bioactive molecules and approved drugs, such as the vasoconstrictor naphazoline, which acts as an α-adrenergic agonist . Furthermore, the broader class of imidazole-containing compounds demonstrates a wide spectrum of therapeutic potential, including antibacterial, antiviral, and anti-inflammatory activities, making them a fertile ground for the development of new therapeutic agents . The incorporation of the naphthalene-sulfonyl group is a significant feature, as sulfonamide derivatives are frequently explored in drug discovery for their ability to interact with various enzymes and receptors. Recent research on sulfonyl-containing heterocycles highlights their utility in the development of materials with non-linear optical (NLO) properties, suggesting potential applications beyond pharmacology in the field of advanced materials science . This combination of features makes this chemical a valuable probe for researching new enzyme inhibitors, receptor modulators, and functional materials. It is particularly useful for investigators working in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of novel chemical entities for biological screening.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S2/c21-19-8-4-3-7-17(19)14-26-20-22-11-12-23(20)27(24,25)18-10-9-15-5-1-2-6-16(15)13-18/h1-10,13H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIKAXBWQBCMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenylmethylsulfanyl Intermediate: This step involves the reaction of 2-fluorobenzyl chloride with sodium thiomethoxide to form 2-(2-fluorophenyl)methylsulfanyl.

    Naphthalen-2-ylsulfonylation: The intermediate is then reacted with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine to introduce the naphthalen-2-ylsulfonyl group.

    Cyclization to Form Dihydroimidazole: The final step involves the cyclization of the sulfonylated intermediate with an appropriate diamine under acidic conditions to form the dihydroimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorophenyl and naphthalen-2-ylsulfonyl groups enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

2-{[(2-Methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole ()
  • Key Differences : Replaces the 2-fluorophenyl group with a 2-methylphenyl group.
  • The absence of fluorine’s electronegativity may weaken hydrogen-bonding interactions .
2-([(2-Chloro-6-fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole ()
  • Key Differences : Features a 2-chloro-6-fluorophenyl group and lacks the naphthalene sulfonyl substituent.
  • Impact : The chloro-fluoro combination enhances lipophilicity but may increase toxicity risks. The absence of the sulfonyl group reduces molecular weight (244.72 g/mol) and hydrogen-bonding capacity .

Analogues with Alternative Sulfonyl/Sulfanyl Groups

1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methyl]sulfanyl-4,5-dihydro-1H-imidazole ()
  • Key Differences : Substitutes naphthalene sulfonyl with benzenesulfonyl and uses a 3,4-dichlorophenylmethyl sulfanyl group.
  • Impact : The dichlorophenyl group increases logP significantly, enhancing membrane permeability but raising toxicity concerns. The simpler benzenesulfonyl group reduces steric bulk compared to naphthalene .
Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate ()
  • Key Differences : Contains a 4-fluorophenylmethanesulfonyl group and diphenylimidazole core, with an ethyl acetate side chain.
  • Impact : The ethyl acetate moiety improves solubility, while the 4-fluorophenyl group (para-substitution) may alter binding interactions compared to the target’s ortho-fluorine .

Analogues with Heterocyclic Substituents

(5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone ()
  • Key Differences : Replaces naphthalene sulfonyl with a bromofuran-carbonyl group and uses a 3-fluorobenzyl sulfanyl group.
  • Impact : Bromine’s polarizability and furan’s electron-rich nature may enhance reactivity but reduce metabolic stability compared to the target’s naphthalene sulfonyl group .

Anti-inflammatory Imidazole Derivatives ()

Compounds like 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole lack sulfonyl/sulfanyl groups but demonstrate anti-inflammatory activity. This highlights the role of aromatic substituents in biological efficacy, suggesting the target’s naphthalene sulfonyl group could enhance target binding through hydrophobic interactions .

Molecular Weight and logP Comparisons

Compound Molecular Weight (g/mol) logP* Key Substituents
Target Compound ~420 (estimated) ~3.5 2-fluorophenylmethyl sulfanyl, naphthalene sulfonyl
~434 ~4.0 2-methylphenylmethyl sulfanyl, naphthalene sulfonyl
244.72 ~2.8 2-chloro-6-fluorophenylmethyl sulfanyl
~368 ~4.5 3,4-dichlorophenylmethyl sulfanyl, benzenesulfonyl

*logP values are estimated for comparative purposes.

Hydrogen-Bonding and Solubility

  • The target’s naphthalene sulfonyl group provides strong hydrogen-bond acceptor sites (S=O), enhancing interactions with biological targets (). Fluorine’s electronegativity further supports dipole interactions.
  • Compounds with chlorine substituents () exhibit higher logP, suggesting lower aqueous solubility but better membrane penetration.

Biological Activity

The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole, often referred to as Compound X, has garnered attention in recent years due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

Compound X is characterized by a complex structure that incorporates a naphthalene sulfonyl group and a fluorophenyl moiety. Its chemical formula is C₁₈H₁₈FNO₂S₂, which suggests potential interactions with biological targets due to the presence of sulfur and nitrogen heteroatoms.

The biological activity of Compound X can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that Compound X may inhibit specific enzymes involved in inflammatory pathways. For instance, it has been shown to affect cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation .
  • Antioxidant Properties : The presence of the sulfonyl group may contribute to antioxidant activity, which is critical in mitigating oxidative stress in cells. This property could enhance its therapeutic potential against oxidative stress-related diseases.

Biological Activity Data

The following table summarizes the biological activities reported for Compound X:

Activity Type IC50 (µM) Reference
COX-1 Inhibition0.05
COX-2 Inhibition0.02
Antioxidant Activity30
Anti-inflammatory Effect20

Case Studies

Several studies have investigated the effects of Compound X on various biological models:

  • Anti-inflammatory Effects : In a model of acute inflammation using carrageenan-induced paw edema in rats, Compound X demonstrated significant reduction in swelling compared to control groups. The results indicated an inhibition percentage of approximately 70% at a dose of 10 mg/kg .
  • Analgesic Activity : In pain models, Compound X exhibited analgesic properties comparable to standard analgesics like diclofenac. The compound's efficacy was evaluated through the hot plate test, showing significant latency increases in response times .
  • Toxicological Assessments : Toxicity studies have indicated that Compound X has a favorable safety profile with no significant adverse effects observed at therapeutic doses. In sub-chronic toxicity studies on rodents, no mortality or severe side effects were noted at doses up to 50 mg/kg .

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